Cas no 955314-92-8 (3-(2-Methylbenzyl)piperidine)

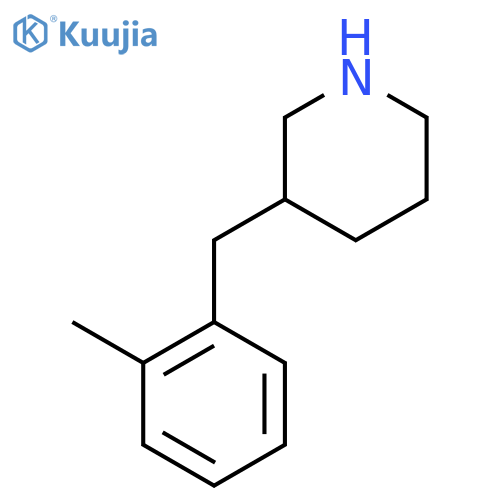

3-(2-Methylbenzyl)piperidine structure

商品名:3-(2-Methylbenzyl)piperidine

3-(2-Methylbenzyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 3-(2-Methylbenzyl)piperidine

- 3-(2-METHYL-BENZYL)-PIPERIDINE

- 3-[(2-methylphenyl)methyl]Piperidine

- BP045

- AB22600

- AMY20210

- FT-0681575

- AKOS011516996

- F14669

- SY020893

- A859013

- EN300-1275755

- 955314-92-8

- DTXSID70588805

- MFCD05863599

- CS-0281920

- SCHEMBL19908818

-

- MDL: MFCD05863599

- インチ: InChI=1S/C13H19N/c1-11-5-2-3-7-13(11)9-12-6-4-8-14-10-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3

- InChIKey: PKKKUNQUYXLKBK-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=CC=C1CC2CCCNC2

計算された属性

- せいみつぶんしりょう: 189.15200

- どういたいしつりょう: 189.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- PSA: 12.03000

- LogP: 2.86590

3-(2-Methylbenzyl)piperidine セキュリティ情報

- 危険レベル:IRRITANT

3-(2-Methylbenzyl)piperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(2-Methylbenzyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR307731-1g |

3-(2-Methyl-benzyl)-piperidine |

955314-92-8 | 1g |

£350.00 | 2025-02-20 | ||

| Matrix Scientific | 053679-500mg |

3-(2-Methylbenzyl)piperidine |

955314-92-8 | 500mg |

$237.00 | 2023-09-10 | ||

| TRC | M695815-100mg |

3-(2-Methylbenzyl)piperidine |

955314-92-8 | 100mg |

$ 135.00 | 2022-06-03 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020893-0.25g |

3-(2-Methylbenzyl)piperidine |

955314-92-8 | >95% | 0.25g |

¥968.34 | 2024-07-10 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020893-1g |

3-(2-Methylbenzyl)piperidine |

955314-92-8 | >95% | 1g |

¥2453.12 | 2024-07-10 | |

| 1PlusChem | 1P00IJNA-5g |

3-[(2-methylphenyl)methyl]piperidine |

955314-92-8 | 95% | 5g |

$982.00 | 2025-03-01 | |

| Enamine | EN300-1275755-2500mg |

3-[(2-methylphenyl)methyl]piperidine |

955314-92-8 | 2500mg |

$586.0 | 2023-10-01 | ||

| Enamine | EN300-1275755-100mg |

3-[(2-methylphenyl)methyl]piperidine |

955314-92-8 | 100mg |

$263.0 | 2023-10-01 | ||

| Enamine | EN300-1275755-500mg |

3-[(2-methylphenyl)methyl]piperidine |

955314-92-8 | 500mg |

$287.0 | 2023-10-01 | ||

| 1PlusChem | 1P00IJNA-10g |

3-[(2-methylphenyl)methyl]piperidine |

955314-92-8 | 95% | 10g |

$1578.00 | 2025-03-01 |

3-(2-Methylbenzyl)piperidine 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

955314-92-8 (3-(2-Methylbenzyl)piperidine) 関連製品

- 13603-25-3(3-Benzylpiperidine)

- 630116-52-8(4-(2-methylphenyl)piperidine)

- 661470-63-9(3-(2-methylphenyl)piperidine)

- 136423-13-7(3-(2-phenylethyl)piperidine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:955314-92-8)3-(2-Methylbenzyl)piperidine

清らかである:99%

はかる:1g

価格 ($):366.0